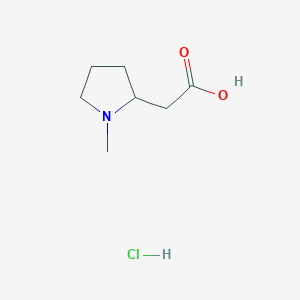
(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride
説明
(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride (MPAH) is a synthetic organic compound, commonly referred to as MPAH, that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments and future directions. This article will provide a comprehensive overview of MPAH, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
科学的研究の応用
Pyrolysis and Chemical Analysis
- Pyrolysis/GC/MS Analysis : The compound has been studied using Pyrolysis/GC/MS for understanding the primary and secondary pyrolysis products of related compounds. This type of analysis is crucial in understanding the thermal decomposition and the formation of various pyrolysis products, which has implications in food chemistry and material science (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).
Synthesis and Chemical Properties
Synthesis by Hydrogenation : The synthesis of related compounds, including 2-Pyrrolidylacetic acid, through hydrogenation techniques, has been explored. This research contributes to the broader understanding of synthesizing complex organic compounds and their derivates for various applications in medicinal and chemical research (Tsui & Wood, 1979).
Complexes with Metal Ions : Studies have been conducted on the interaction of similar compounds with metal ions like Zn(II), Cd(II), and Pt(II). These findings are significant in the context of drug development and understanding the molecular interactions in biochemistry (Dendrinou-Samara et al., 1998).
Three-Component Condensation : A procedure for synthesizing pyrrolones, which could include derivatives of 1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride, has been developed. This method is crucial for the parallel synthesis of compounds used in pharmaceutical research (Ryabukhin et al., 2012).
Educational Applications
- Chemistry Education : The compound's properties and reactions have been utilized in educational contexts, particularly in classroom chemistry demonstrations to enhance understanding of weak acids and related concepts (Baddock & Bucat, 2008).
Spectroscopy and Material Science
- Fluorescence and Absorption Spectra : Research into the fluorescence and absorption spectra of compounds structurally similar to 1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride contributes to our understanding of these compounds' potential applications in material sciences and sensor technology (Grummt et al., 2007).
特性
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(8)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJRXPNTXVRMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





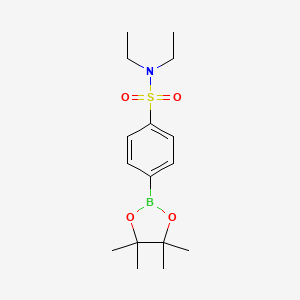


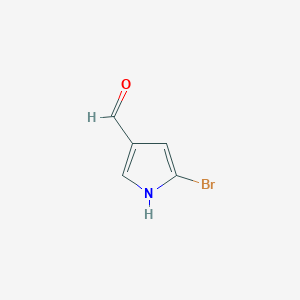
![5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1400287.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)
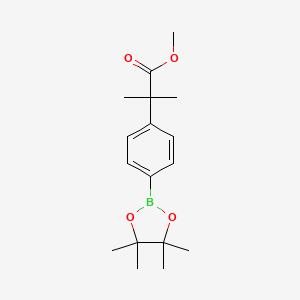
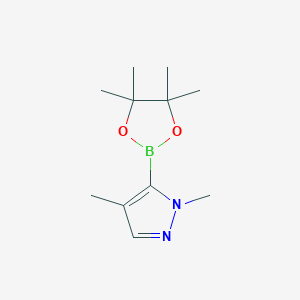
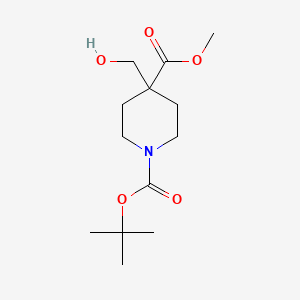
![Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-](/img/structure/B1400297.png)

